molecular formula C5H9FO2 B168007 propyl 2-fluoroacetate CAS No. 10117-11-0

propyl 2-fluoroacetate

Cat. No.: B168007
CAS No.: 10117-11-0
M. Wt: 120.12 g/mol
InChI Key: IRWIXUQVVIFUPL-UHFFFAOYSA-N
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Description

propyl 2-fluoroacetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from acetic acid and propanol, with a fluorine atom replacing one of the hydrogen atoms in the acetic acid component.

Preparation Methods

Synthetic Routes and Reaction Conditions

propyl 2-fluoroacetate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. For this compound, the reaction involves fluoroacetic acid and propanol, typically using concentrated sulfuric acid as the catalyst. The reaction is as follows:

Fluoroacetic acid+PropanolH2SO4Acetic acid, fluoro-, propyl ester+Water\text{Fluoroacetic acid} + \text{Propanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Fluoroacetic acid+PropanolH2​SO4​​Acetic acid, fluoro-, propyl ester+Water

Industrial Production Methods

Industrial production of esters often involves continuous processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then distilled to separate the ester from the water and unreacted starting materials. The ester is further purified through additional distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

    propyl 2-fluoroacetate can undergo hydrolysis in the presence of an acid or base, resulting in the formation of fluoroacetic acid and propanol.

    Reduction: Reduction reactions can convert the ester into alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the ester can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for esters.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Fluoroacetic acid and propanol.

    Reduction: Propanol and fluoroethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

propyl 2-fluoroacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated compounds with enhanced biological activity.

    Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of acetic acid, fluoro-, propyl ester involves its interaction with biological molecules. The fluorine atom can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modifying their activity. This interaction can affect various molecular targets and pathways, leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, propyl ester: Lacks the fluorine atom, resulting in different chemical properties and biological activity.

    Acetic acid, fluoro-, ethyl ester: Similar structure but with an ethyl group instead of a propyl group, leading to variations in reactivity and applications.

    Fluoroacetic acid, methyl ester: Another fluorinated ester with different chain length and properties.

Uniqueness

propyl 2-fluoroacetate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it valuable in various research and industrial applications.

Properties

CAS No.

10117-11-0

Molecular Formula

C5H9FO2

Molecular Weight

120.12 g/mol

IUPAC Name

propyl 2-fluoroacetate

InChI

InChI=1S/C5H9FO2/c1-2-3-8-5(7)4-6/h2-4H2,1H3

InChI Key

IRWIXUQVVIFUPL-UHFFFAOYSA-N

SMILES

CCCOC(=O)CF

Canonical SMILES

CCCOC(=O)CF

10117-11-0

Synonyms

Fluoroacetic acid propyl ester

Origin of Product

United States

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